8-Hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid
Overview
Description
“8-Hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid” is an epoxy (hydroxy)icosatrienoic acid consisting of (5Z,9E,14Z)-icosa-5,9,14-trienoic acid having additional (8R)-hydroxy- and (11S,12S)-epoxy groups .
Synthesis Analysis
The synthesis of “8-Hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid” involves the incubation of (8R)- and (8S)-hepoxilin A3 and glutathione with homogenates of rat brain hippocampus. This results in a product identified as the (8R) and (8S) diastereomers of 11-glutathionyl hepoxilin A3 .
Molecular Structure Analysis
The molecular structure of “8-Hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid” consists of (5Z,9E,14Z)-icosa-5,9,14-trienoic acid having additional (8R)-hydroxy- and (11S,12S)-epoxy groups .
Chemical Reactions Analysis
The chemical reactions involving “8-Hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid” are complex. For instance, 12-HPETE can be further metabolized to 8-hydroxy-11,12-epoxy-5,9,14-icosatrienoic acid (8-HEpETE), which was identified by HPLC, enzymatic hydrolysis, and GC/MS .
Scientific Research Applications
Therapeutic Potential : Some epoxides like 10-hydroxy-11,12-epoxy-eicosa-5,8,14-trienoic acid have been identified as potential therapeutic agents for treating various blood platelet disorders (Walker, Jones, & Wilson, 1979).
Neuroprotection : Hepoxilin A3-C, a similar compound, shows potential as a neuroprotective agent in the rat brain hippocampus, indicating its role in enhancing neuronal functions and possibly treating related disorders (Pace-Asciak et al., 1990).
Drug Development : The biochemistry, biology, and clinical aspects of hepoxilins are crucial for their development as drugs for various diseases, indicating a broad therapeutic potential (Nigam et al., 2007).
Second Messenger Role : 8-HEpETE, a similar compound, may serve as a second messenger in Aplysia neurons, indicating its importance in cellular signaling processes (Piomelli et al., 1989).
Immune Response and Inflammation : Hepoxilins, including similar epoxides, are known to activate phospholipase D in human neutrophils, playing a significant role in immune response and inflammation (Nigam, Müller, & Pace-Asciak, 1993).
Cell Development and Maturation : Certain lipoxygenases, forming hydroxyeicosanoids, have roles in inducing oocyte maturation, suggesting a developmental function (Hawkins & Brash, 1987).
Skin Differentiation and Permeability : The enzyme ALOXE3, involved in the transformation of similar compounds, is implicated in skin differentiation and maintaining the skin's permeability barrier, indicating its dermatological significance (Yu et al., 2003).
Future Directions
properties
IUPAC Name |
(5E,9E)-8-hydroxy-10-[3-[(E)-oct-2-enyl]oxiran-2-yl]deca-5,9-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h6-7,9-10,15-19,21H,2-5,8,11-14H2,1H3,(H,22,23)/b9-7+,10-6+,16-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTUOBURCVMACZ-LMIMMGIZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CC1C(O1)/C=C/C(C/C=C/CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40950873 | |
Record name | Hepoxilin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40950873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hepoxilin A | |
CAS RN |
85589-24-8, 94161-11-2 | |
Record name | 8-Hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085589248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hepoxilin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094161112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hepoxilin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40950873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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